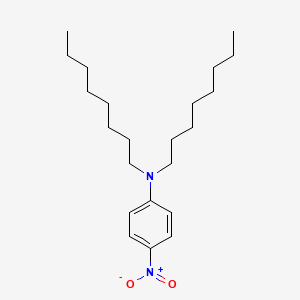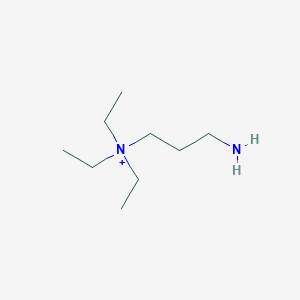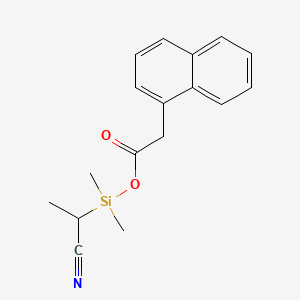
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester typically involves the reaction of 1-naphthaleneacetic acid with (1-cyanoethyl)dimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction may produce naphthalene alcohols.
Aplicaciones Científicas De Investigación
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth and development, as it is structurally similar to plant hormones.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, binding to hormone receptors and triggering a cascade of cellular events. The exact molecular pathways involved are still under investigation, but it is believed to influence gene expression and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-naphthaleneacetic Acid: A closely related compound with similar chemical properties.
Indole-3-acetic Acid: Another plant hormone with similar biological activity.
2-naphthaleneacetic Acid: A structural isomer with different chemical and biological properties.
Uniqueness
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester is unique due to the presence of the (1-cyanoethyl)dimethylsilyl ester group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
106865-05-8 |
|---|---|
Fórmula molecular |
C17H19NO2Si |
Peso molecular |
297.42 g/mol |
Nombre IUPAC |
[1-cyanoethyl(dimethyl)silyl] 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C17H19NO2Si/c1-13(12-18)21(2,3)20-17(19)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,13H,11H2,1-3H3 |
Clave InChI |
GBAXRAGZQWDMKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)[Si](C)(C)OC(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


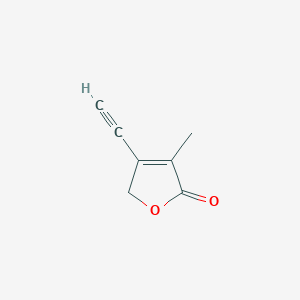
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
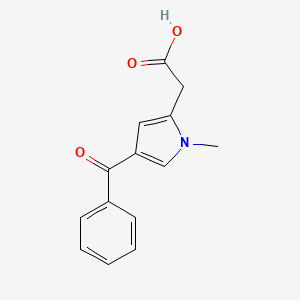
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
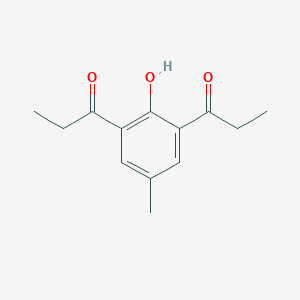
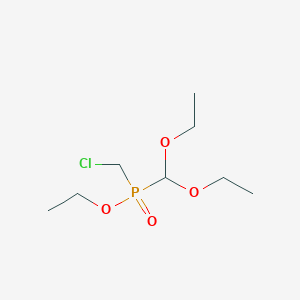
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
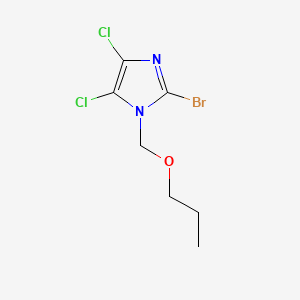
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
